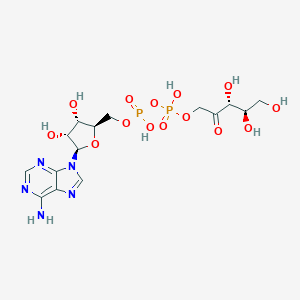![molecular formula C22H23N5O3S B234166 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide](/img/structure/B234166.png)
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (PTK) enzyme. It has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
作用机制
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide selectively inhibits the activity of PTK, which plays a crucial role in cell signaling pathways that regulate cell growth and survival. By inhibiting PTK activity, N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide disrupts the signaling pathways that promote the growth and survival of cancer cells and autoimmune cells. This leads to cell death and a reduction in disease severity.
Biochemical and Physiological Effects
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide has been shown to have a potent inhibitory effect on PTK activity in vitro and in vivo. It has also been shown to induce cell death in cancer cells and autoimmune cells. In preclinical studies, N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide has demonstrated efficacy in reducing tumor growth and improving survival rates in animal models of cancer. In autoimmune disease models, N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide has been shown to reduce disease severity and improve symptoms.
实验室实验的优点和局限性
One advantage of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide is its selectivity for PTK, which reduces the likelihood of off-target effects. It also has good pharmacokinetic properties, which allows for effective dosing and distribution in vivo. However, the limitations of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide. One area of focus is the development of combination therapies with other drugs to enhance its efficacy and reduce toxicity. Another area of research is the identification of biomarkers that can predict response to N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide treatment. Additionally, further studies are needed to determine the safety and efficacy of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide in humans and to explore its potential use in other diseases beyond cancer and autoimmune diseases.
Conclusion
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide is a promising small molecule inhibitor that targets PTK and has shown efficacy in preclinical studies for the treatment of cancer and autoimmune diseases. Its selectivity for PTK and good pharmacokinetic properties make it a potential candidate for further development. However, further research is needed to determine its safety and efficacy in humans and to explore its potential use in other diseases.
合成方法
The synthesis of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide involves several steps, including the preparation of the starting materials, coupling reactions, and purification. The first step involves the preparation of 3-ethyl-1,2,4-triazole-5-thiol, which is then coupled with 2-methoxy-4-nitrobenzoyl chloride to form 5-(3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxybenzoic acid. This intermediate is then coupled with 3-isopropoxyaniline to form the final product, N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide.
科学研究应用
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide has been extensively studied in preclinical models for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide works by inhibiting the activity of PTK, which is involved in cell signaling pathways that regulate cell growth and survival.
属性
产品名称 |
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide |
|---|---|
分子式 |
C22H23N5O3S |
分子量 |
437.5 g/mol |
IUPAC 名称 |
N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C22H23N5O3S/c1-5-19-24-25-22-27(19)26-21(31-22)15-9-10-18(29-4)17(12-15)23-20(28)14-7-6-8-16(11-14)30-13(2)3/h6-13H,5H2,1-4H3,(H,23,28) |
InChI 键 |
ITSDESXRHFTLMK-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC(=CC=C4)OC(C)C |
规范 SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC(=CC=C4)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-thiophenecarboxamide](/img/structure/B234100.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B234102.png)
![methyl 4-[4-(dimethylamino)-6-methyl-5-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B234103.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenoxyacetamide](/img/structure/B234112.png)
![2-(4-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234115.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B234119.png)
![2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234122.png)


![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234137.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B234140.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]propanamide](/img/structure/B234145.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B234148.png)